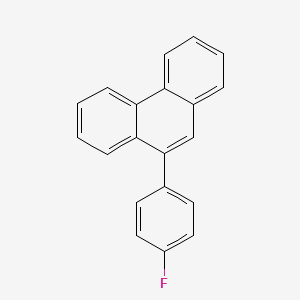
9-(4-Fluorophenyl)phenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-Fluorophenyl)phenanthrene is a polycyclic aromatic hydrocarbon (PAH) that consists of a phenanthrene core with a 4-fluorophenyl substituent at the 9th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Fluorophenyl)phenanthrene can be achieved through several methods. One common approach involves the chromium-catalyzed annulation of 2-biaryl Grignard reagents and alkynes . This method requires the use of air- or moisture-sensitive compounds and is typically performed under a nitrogen atmosphere using standard Schlenk techniques. The reaction conditions include the use of anhydrous solvents and specific reagents such as CrCl2 and THF .
Industrial Production Methods
Industrial production of this compound may involve large-scale preparation techniques similar to those used for other phenanthrene derivatives. This includes the use of coal tar as a starting material, followed by various chemical transformations to introduce the fluorophenyl group at the desired position .
Análisis De Reacciones Químicas
Types of Reactions
9-(4-Fluorophenyl)phenanthrene undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using sodium (Na) and isopentanol to produce 9,10-dihydrophenanthrene.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at various positions on the phenanthrene ring.
Common Reagents and Conditions
Oxidation: KMnO4 in sulfuric acid or CrO3 in acetic acid.
Reduction: Na and isopentanol.
Substitution: Concentrated nitric acid and sulfuric acid for nitration; concentrated sulfuric acid for sulfonation
Major Products
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: Various nitro and sulfonic acid derivatives
Aplicaciones Científicas De Investigación
9-(4-Fluorophenyl)phenanthrene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 9-(4-Fluorophenyl)phenanthrene involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo electrophilic aromatic substitution reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenanthrene: A polycyclic aromatic hydrocarbon with a similar structure but without the fluorophenyl substituent.
Anthracene: Another polycyclic aromatic hydrocarbon with a linear structure, differing from the angular structure of phenanthrene.
Uniqueness
9-(4-Fluorophenyl)phenanthrene is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
60253-25-0 |
|---|---|
Fórmula molecular |
C20H13F |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
9-(4-fluorophenyl)phenanthrene |
InChI |
InChI=1S/C20H13F/c21-16-11-9-14(10-12-16)20-13-15-5-1-2-6-17(15)18-7-3-4-8-19(18)20/h1-13H |
Clave InChI |
UMKRHVVFBSURIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Methoxyphenyl)hexyl]-1H-imidazole](/img/structure/B14604953.png)
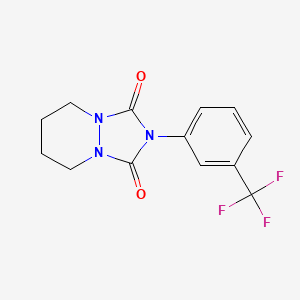

![8-Phenylspiro[5.5]undeca-1,7-dien-3-one](/img/structure/B14604985.png)
![2-[(1E)-3-Ethyl-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B14604990.png)

![Methyl 5-[2-(2-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14605003.png)
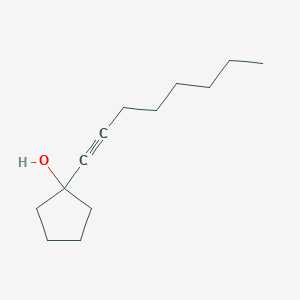
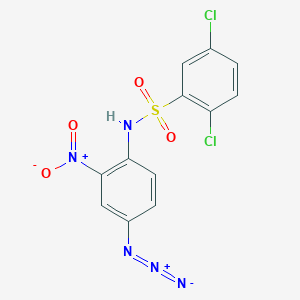
![3-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14605029.png)
![3-[5-(4-Ethylphenoxy)-3-methylpent-3-EN-1-YL]-2-methyl-2-pentyloxirane](/img/structure/B14605030.png)
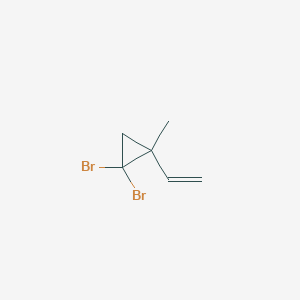

![N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine](/img/structure/B14605058.png)
